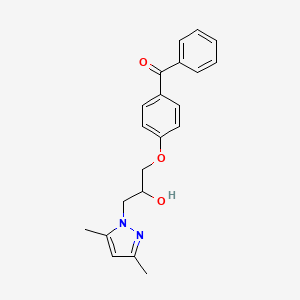
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of beta-adrenergic blockers and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : The synthesis involves the reaction of dimethylphenol with chloropropionic acid, leading to the formation of trimethylbenzofuran-3(1H)-one. This compound is further reacted with ethyl chloroformate to yield benzofuro[2,3-c]pyrazol-3(1H)-ones (Hogale, Shirke, & Kharade, 1995).
- Creation of Metallomacrocyclic Complexes : New hybrid pyrazole ligands, including 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, have been synthesized and used to create metallomacrocyclic palladium(II) complexes. These complexes demonstrate different properties based on the solvent used (Guerrero et al., 2008).
Application in Drug Discovery
- Antibacterial and Anti-Inflammatory Agents : Compounds including pyrazole derivatives have shown potential as antibacterial and anti-inflammatory agents. These compounds have been synthesized and evaluated for their effectiveness against bacteria (Kendre, Landge, & Bhusare, 2015).
- Potential Antipsychotic Agents : Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, have been identified as potential antipsychotic agents. These compounds were found to reduce spontaneous locomotion in mice without interacting with dopamine receptors (Wise et al., 1987).
Physicochemical and Structural Studies
- Characterization of Novel Chemosensor : A pyrazoline derivative, synthesized by reacting a similar compound with hydrazinylbenzo[d]thiazole, was studied for its photophysical properties. This compound showed potential as a fluorescent chemosensor for detecting Fe3+ metal ions (Khan, 2020).
- Study of Crystal Structures : Research has been conducted on the crystal structure of pyrazoxyfen, a compound structurally related to 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. These studies provide insights into molecular interactions and stability (Kwon et al., 2015).
Miscellaneous Applications
- Exploration in Coordination Chemistry : Theoretical and experimental studies on derivatives of pyrazole, including 1,3-bis(3,5-dimethylpyrazol-1-yl)-propan-2-ol, have been conducted. These studies explore the potential of these compounds in developing coordination chemistry under optimum conditions (Khan et al., 2020).
Eigenschaften
IUPAC Name |
[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-12-16(2)23(22-15)13-19(24)14-26-20-10-8-18(9-11-20)21(25)17-6-4-3-5-7-17/h3-12,19,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFUZXCLXYUIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

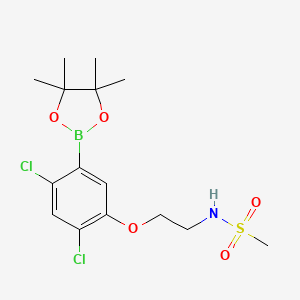
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2425366.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)
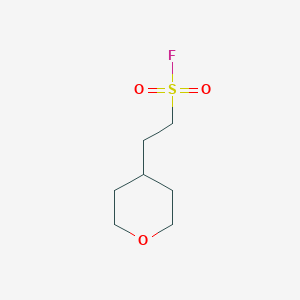
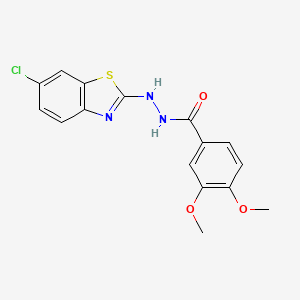
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)
![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2425379.png)
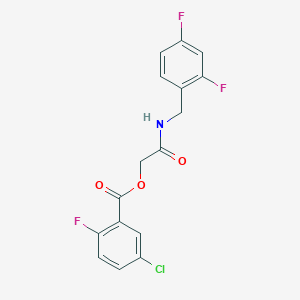
![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2425384.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2425385.png)